molecular formula C10H15N3O2 B6628556 [(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]-(3-methylimidazol-4-yl)methanone

[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]-(3-methylimidazol-4-yl)methanone

Cat. No. B6628556
M. Wt: 209.24 g/mol
InChI Key: WRDPOIHQOHBKNP-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]-(3-methylimidazol-4-yl)methanone is a synthetic compound that has been widely studied for its potential applications in scientific research. This compound is also known by the name of J147 and has been found to possess neuroprotective properties that make it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's disease.

Mechanism of Action

The exact mechanism of action of J147 is not fully understood, but it is thought to work by modulating several cellular pathways that are involved in the aging process and neurodegeneration. J147 has been found to increase the levels of several proteins that are involved in cellular energy production and antioxidant defense, which may help to protect neurons from damage and improve their function.
Biochemical and Physiological Effects:
J147 has been found to have several biochemical and physiological effects that make it a promising candidate for the treatment of neurodegenerative diseases. It has been shown to improve cognitive function, reduce inflammation, and protect neurons from damage. J147 has also been found to increase the levels of several proteins that are involved in cellular energy production and antioxidant defense, which may help to protect neurons from damage and improve their function.

Advantages and Limitations for Lab Experiments

J147 has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, making it a viable option for large-scale experiments. J147 has also been found to have low toxicity, which makes it a safe option for use in animal studies. However, there are also limitations to the use of J147 in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments. Additionally, J147 has not yet been tested in human clinical trials, so its efficacy and safety in humans are not yet known.

Future Directions

There are several future directions for the study of J147. One potential direction is to further investigate its mechanism of action and cellular pathways involved in neuroprotection. Another direction is to test its efficacy and safety in human clinical trials. Additionally, J147 could be further optimized to improve its potency and selectivity for specific cellular pathways. Finally, J147 could be tested in combination with other compounds to investigate potential synergistic effects.

Synthesis Methods

The synthesis of J147 involves the reaction of two precursor compounds, curcumin and cyclohexanone, in the presence of a catalyst and a solvent. The reaction proceeds through a series of steps that result in the formation of J147. The synthesis of J147 has been optimized to improve its yield and purity, making it a viable option for large-scale production.

Scientific Research Applications

J147 has been extensively studied for its potential applications in scientific research. It has been found to possess neuroprotective properties that make it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's disease. J147 has been shown to improve cognitive function in animal models of Alzheimer's disease, and it has also been found to reduce the accumulation of beta-amyloid plaques in the brain, which are a hallmark of the disease.

properties

IUPAC Name

[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]-(3-methylimidazol-4-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O2/c1-12-7-11-5-9(12)10(15)13-4-2-3-8(13)6-14/h5,7-8,14H,2-4,6H2,1H3/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRDPOIHQOHBKNP-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC=C1C(=O)N2CCCC2CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=NC=C1C(=O)N2CCC[C@H]2CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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